molecular formula C15H18Cl3N3O3S B11703011 3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

Cat. No.: B11703011
M. Wt: 426.7 g/mol
InChI Key: BUJBMVXANKABRS-UHFFFAOYSA-N
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Description

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is a structurally complex molecule featuring a trichloroethyl-thiourea core linked to a benzoic acid moiety and a 3-methylbutanoyl (isovaleryl) group. The compound’s design integrates multiple functional groups:

  • Thiourea linkage: Known for facilitating hydrogen bonding and metal coordination.
  • Benzoic acid: Introduces a carboxylate group, which may improve solubility and enable ionic interactions.
  • 3-Methylbutanoyl side chain: A hydrophobic substituent that could modulate lipophilicity and membrane permeability.

Properties

Molecular Formula

C15H18Cl3N3O3S

Molecular Weight

426.7 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H18Cl3N3O3S/c1-8(2)6-11(22)20-13(15(16,17)18)21-14(25)19-10-5-3-4-9(7-10)12(23)24/h3-5,7-8,13H,6H2,1-2H3,(H,20,22)(H,23,24)(H2,19,21,25)

InChI Key

BUJBMVXANKABRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethanol: This intermediate is synthesized by reacting trichloroacetaldehyde with 3-methylbutanoyl chloride in the presence of a base such as pyridine.

    Formation of 2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethylamine: The intermediate is then treated with ammonia to form the corresponding amine.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the amine with a benzoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a trichloroethyl-thiourea scaffold with two derivatives described in :

  • S5: (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide
  • S6 : N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide
Feature Target Compound S5 S6
Core Structure Trichloroethyl-thiourea Trichloroethyl-thiourea Trichloroethyl-thiourea
Substituent 1 3-Methylbutanoyl (hydrophobic) Quinoline-8-yl (aromatic, basic) 4-Chlorophenyl (hydrophobic)
Substituent 2 Benzoic acid (carboxylate, polar) Acrylamide-thiophene (π-conjugated) Cinnamamide (π-conjugated)

Key Structural Differences :

  • The target compound’s benzoic acid group introduces a charged carboxylate, contrasting with the neutral π-conjugated systems in S5/S6. This may enhance aqueous solubility and enable ionic interactions in binding pockets.
Binding Affinity and Molecular Interactions

reports that S5 and S6 bind to the GADD34:PP1 enzyme with computed binding energies of -12.3286 kcal/mol and -12.3140 kcal/mol , respectively. Both rely on hydrophobic interactions with the active site, lacking hydrogen bonds .

Parameter S5 S6 Target Compound (Hypothesized)
Binding Energy -12.3286 kcal/mol -12.3140 kcal/mol Likely comparable, modified by carboxylate
RMSD ≤3.5 Å (stable binding) 1.5–12.0 Å (variable) Potentially lower due to H-bonding
Key Interactions Hydrophobic, π-stacking Hydrophobic Hydrophobic + ionic (carboxylate)

Hypothesized Advantages of Target Compound :

  • The benzoic acid group could form hydrogen bonds with residues like Arg 221 or Asp 220 in GADD34:PP1, improving binding specificity compared to S5/S6 .
  • Enhanced solubility from the carboxylate may improve pharmacokinetic properties.

Research Findings and Data Analysis

Role of Substituents in Enzyme Inhibition
  • Quinoline (S5) vs. Benzoic Acid (Target): Quinoline’s aromaticity facilitates π-stacking but lacks charged groups. The benzoic acid’s carboxylate may compete with endogenous ligands (e.g., ATP) for ionic interactions .
  • Cinnamamide (S6) vs. 3-Methylbutanoyl (Target): The flexible cinnamamide in S6 allows conformational adaptability, whereas the branched 3-methylbutanoyl group in the target compound may restrict rotation, favoring entropy-driven binding.
Computational Modeling Insights

Tools like UCSF Chimera () enable visualization of binding modes and RMSD analysis. For example, S5’s low RMSD (≤3.5 Å) suggests stable docking, while S6’s variability (up to 12.0 Å) implies dynamic binding . The target compound’s structure could be similarly modeled to predict interactions.

Biological Activity

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid (referred to as the compound) is a complex organic compound with potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18Cl3N3O3S
  • Molecular Weight : 426.7 g/mol
  • IUPAC Name : 3-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]carbamothioylamino]benzoic acid

The compound appears to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
  • Modulation of Signaling Pathways : It may interact with various receptors or proteins involved in cellular processes, potentially influencing cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to the one possess anticancer properties. For example, studies have shown that certain derivatives can inhibit tumor growth and reduce the incidence of aberrant crypt foci (ACF), which are precursors to cancerous lesions in animal models .

Study on Tumor Inhibition

A significant study investigated the chemopreventive effects of related compounds in a rat model induced with colon carcinogenesis. The results indicated that high doses of these compounds significantly decreased the number of ACF compared to control groups . This suggests a potential role for the compound in cancer prevention.

Enzyme Interaction Studies

Investigations into enzyme interactions have shown that similar trichloro derivatives can act as effective enzyme inhibitors. The specific binding affinity and inhibition kinetics are critical for determining their therapeutic potential.

Data Table: Biological Activity Summary

Activity Type Description Study Reference
AnticancerReduced tumor incidence and ACF in rat models
Anti-inflammatoryPotential modulation of inflammatory pathways (data limited)
Enzyme inhibitionEffective against specific enzymes; binding affinity studies ongoing

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